![molecular formula C12H8Cl2N2O2S B4141316 2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)
2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine
Overview
Description
2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DCBNP and is a nitro-substituted pyridine derivative. DCBNP has shown promising results in various scientific studies, making it an important compound for further research.
Mechanism of Action
The exact mechanism of action of DCBNP is not fully understood. However, studies have shown that DCBNP may act by inhibiting the activity of certain enzymes, such as thioredoxin reductase, which are important for the survival of cancer cells.
Biochemical and Physiological Effects:
DCBNP has been shown to have various biochemical and physiological effects. Studies have shown that DCBNP can induce apoptosis, or programmed cell death, in cancer cells. DCBNP has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCBNP in lab experiments is its high potency and specificity. DCBNP has shown to have a high affinity for certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using DCBNP is its potential toxicity. Careful consideration must be taken when using DCBNP in lab experiments to ensure the safety of researchers.
Future Directions
There are various future directions for the research of DCBNP. One potential area of research is the development of new cancer therapies based on the antitumor activity of DCBNP. Another potential area of research is the development of new antiparasitic drugs based on the activity of DCBNP against malaria. Additionally, further studies are needed to fully understand the mechanism of action of DCBNP and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine is a chemical compound that has shown promising results in various scientific studies. DCBNP has potential applications in cancer treatment, parasitic infections, and other areas of scientific research. Further studies are needed to fully understand the mechanism of action of DCBNP and its potential applications.
Scientific Research Applications
DCBNP has various potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DCBNP has antitumor activity, making it a potential candidate for the development of new cancer therapies. DCBNP has also shown potential in the treatment of parasitic infections, such as malaria.
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-10-3-1-8(5-11(10)14)7-19-12-4-2-9(6-15-12)16(17)18/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPMJJOCQBOCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.